molecular formula C11H15NO4S B3041773 Ethyl 2-(Methylsulfonamido)phenylacetate CAS No. 36064-30-9

Ethyl 2-(Methylsulfonamido)phenylacetate

Cat. No. B3041773
CAS RN: 36064-30-9
M. Wt: 257.31 g/mol
InChI Key: FLPZXFZXMYZUQP-UHFFFAOYSA-N
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Description

Ethyl 2-(Methylsulfonamido)phenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Methylsulfonamidophenylacetic acid ethyl ester and is a white crystalline powder that is soluble in water and ethanol. The purpose of

Mechanism Of Action

The mechanism of action of Ethyl 2-(Methylsulfonamido)phenylacetate is not fully understood. However, studies have shown that it can inhibit the production of inflammatory cytokines and prostaglandins, which are known to cause inflammation and pain. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
Ethyl 2-(Methylsulfonamido)phenylacetate has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain, which can be beneficial for individuals suffering from conditions such as arthritis and other inflammatory disorders. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Ethyl 2-(Methylsulfonamido)phenylacetate in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, this compound is relatively easy to synthesize and purify, which makes it a viable option for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on Ethyl 2-(Methylsulfonamido)phenylacetate. One area of research is its potential use as a treatment for inflammatory disorders such as arthritis. Additionally, more research is needed to determine its safety and efficacy in humans. Other future directions include investigating its potential use as an antioxidant agent and exploring its mechanism of action in more detail.
Conclusion
In conclusion, Ethyl 2-(Methylsulfonamido)phenylacetate is a chemical compound that has potential applications in the field of medicine. This compound has been investigated for its anti-inflammatory and analgesic properties, as well as its antioxidant properties. While more research is needed to fully understand its mechanism of action and safety and efficacy in humans, Ethyl 2-(Methylsulfonamido)phenylacetate shows promise as a potential treatment for inflammatory disorders and other conditions.

Scientific Research Applications

Ethyl 2-(Methylsulfonamido)phenylacetate has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary research areas is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. Additionally, Ethyl 2-(Methylsulfonamido)phenylacetate has been investigated for its potential use as an analgesic agent. Studies have shown that it can reduce pain by inhibiting the production of prostaglandins, which are known to cause pain and inflammation.

properties

IUPAC Name

ethyl 2-[2-(methanesulfonamido)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-9-6-4-5-7-10(9)12-17(2,14)15/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPZXFZXMYZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(Methylsulfonamido)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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